Home > Products > Screening Compounds P145343 > Cancer/testis antigen 1 (127-136)
Cancer/testis antigen 1 (127-136) -

Cancer/testis antigen 1 (127-136)

Catalog Number: EVT-243573
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cancer/testis antigen 1; NY-ESO-1
Source

The gene encoding NY-ESO-1 was first identified through serological analysis of recombinant complementary DNA expression libraries from patients with esophageal squamous cell carcinoma. Its location on the X chromosome (Xq28) and its restricted expression pattern have made it a significant subject of study in oncology and immunology .

Classification

NY-ESO-1 belongs to the cancer/testis antigen family, which includes several other antigens like MAGE and SSX. These antigens share three primary characteristics:

  1. Predominant expression in testicular tissue under normal conditions.
  2. Aberrant activation in various cancers.
  3. Lineage-nonspecific expression in malignant settings .
Synthesis Analysis

Methods

The synthesis of NY-ESO-1 can be approached through various biotechnological methods, including recombinant DNA technology. The initial identification involved serological analysis, leading to the cloning of the full-length NY-ESO-1 complementary DNA, which consists of 180 amino acids with a molecular mass of approximately 18 kDa .

Technical Details

Recombinant techniques often utilize bacterial or yeast systems to express the protein. The process involves:

  1. Cloning the gene into an expression vector.
  2. Transforming host cells (e.g., Escherichia coli or Saccharomyces cerevisiae).
  3. Inducing protein expression through specific conditions (e.g., temperature shifts, chemical inducers).
  4. Purifying the protein using affinity chromatography methods.
Molecular Structure Analysis

Structure

The NY-ESO-1 protein exhibits a complex structure that includes a hydrophilic N-terminal region rich in glycine and a hydrophobic C-terminal region containing a transcription factor domain. This structural arrangement is crucial for its function as an antigen .

Data

The protein’s secondary structure prediction indicates flexible loop conformations within the N-terminal domain and a more restrained helical conformation in the C-terminal domain, which is essential for its interactions with immune cells .

Chemical Reactions Analysis

Reactions

NY-ESO-1 participates in several biochemical interactions that facilitate immune responses against tumor cells. It interacts with major histocompatibility complex class I molecules to present epitopes to cytotoxic T lymphocytes, thereby initiating an immune response.

Technical Details

The processing of NY-ESO-1 for presentation involves:

  1. Proteolytic cleavage by proteasomes or autophagy pathways.
  2. Loading onto major histocompatibility complex class I molecules.
  3. Transport to the cell surface for recognition by T-cells.

This pathway highlights its role in eliciting both humoral and cellular immune responses .

Mechanism of Action

Process

NY-ESO-1's mechanism of action primarily revolves around its ability to provoke an immune response against cancer cells expressing this antigen. Upon recognition by T-cells, NY-ESO-1 activates both cellular and humoral immunity.

Data

Studies have shown that NY-ESO-1 can stimulate T-cell activation through binding to immature dendritic cells via Toll-like receptor 4, enhancing T-helper cell interactions and promoting antibody production against the antigen . This dual action supports its potential as a therapeutic target.

Physical and Chemical Properties Analysis

Physical Properties

NY-ESO-1 is characterized by:

  • A molecular weight of approximately 18 kDa.
  • Solubility in aqueous solutions due to its hydrophilic regions.

Chemical Properties

The protein exhibits stability under physiological conditions but may undergo conformational changes upon interaction with antibodies or immune receptors, which is critical for its function in immune recognition .

Applications

Scientific Uses

NY-ESO-1 has significant applications in cancer research and therapy:

  1. Immunotherapy: It serves as a target for vaccine development aimed at eliciting strong immune responses against tumors expressing this antigen.
  2. Diagnostic Marker: High levels of NY-ESO-1 expression can be indicative of certain malignancies, making it useful for diagnostic purposes.
  3. Research Tool: Its unique properties allow it to be used in studies investigating tumor immunology and the mechanisms underlying cancer progression.
Introduction to Cancer/Testis Antigens (CTAs)

Historical Discovery and Classification of CTAs

The discovery of CTAs emerged from groundbreaking work in tumor immunology during the 1990s. The first identified CTA, MAGE-A1 (Melanoma-Associated Antigen 1), was cloned in 1991 using T-cell epitope cloning from a melanoma patient [1] [4]. This approach leveraged autologous cytotoxic T-lymphocytes (CTLs) to screen tumor-derived cDNA libraries. Shortly thereafter, the SEREX (Serological Analysis of Recombinant cDNA Expression Libraries) technique revolutionized CTA identification. SEREX involved immunoscreening tumor cDNA expression libraries with patient sera, leading to the discovery of antigens like SSX-2 (Synovial Sarcoma X breakpoint 2) and NY-ESO-1 (New York Esophageal Squamous Cell Carcinoma 1) [1] [4] [9]. The term "Cancer/Testis Antigen" was formally coined by Lloyd J. Old and Yao-Tseng Chen in 1997–1998 following NY-ESO-1’s identification [4] [5].

CTA classification systems have evolved:

  • Chromosomal Location:
  • X-CT Antigens: Over 50% of CTAs reside on the X chromosome, forming multigene families (e.g., MAGE, GAGE, SSX, NY-ESO-1) clustered in regions like Xp11.23 (GAGE/PAGE/XAGE) and Xq24-q28 (MAGE-A, NY-ESO-1). These constitute ~10% of X-chromosome genes [1] [5].
  • Non-X CT Antigens: Encoded by autosomal or Y chromosomes (e.g., BAGE, SPO11, OY-TES-1), typically single-copy genes [1] [4].
  • Developmental Expression:
  • X-CT antigens (e.g., NY-ESO-1) are expressed in proliferating spermatogonia.
  • Non-X CT antigens (e.g., SCP-1) are active in later-stage spermatocytes/spermatids [1] [5].

Table 1: Classification of Major CT Antigen Families

FamilyChromosomal LocationRepresentative MembersIdentification Method
MAGEXq28 (MAGE-A)MAGE-A1, A3, A4T-cell epitope cloning
GAGE/PAGE/XAGEXp11.23GAGE-1, PAGE-5, XAGE-2Molecular methods/RDA
SSXXp11.2SSX-1, SSX-2, SSX-4SEREX
NY-ESO-1/LAGEXq28NY-ESO-1 (CTAG1B), LAGE-1SEREX/RDA
Non-X CTAsAutosomes/YBAGE, SPO11, OY-TES-1T-cell cloning/SEREX/Database

Biological Significance in Germ Cell Development and Tumorigenesis

CTAs play critical roles in germ cell biology, processes co-opted by cancers to drive malignancy:

  • Germ Cell Dynamics: Primordial germ cells exhibit migratory and invasive properties akin to metastatic cancer cells. During spermatogenesis, CTAs regulate key functions:
  • MAGE Family: Interacts with androgen receptors (MAGE-A11) and modulates p53 transcriptional activity (MAGE-A2/-A4), impacting differentiation and survival [1] [4] [6].
  • PRAME: Functions as a dominant repressor of retinoic acid receptor (RAR) signaling, blocking differentiation and apoptosis—a mechanism reactivated in cancers [4] [6].
  • Oncogenic Reprogramming: Ectopic CTA expression in somatic cells contributes to malignant hallmarks:
  • Genomic Instability: Meiotic CTAs (e.g., SPO11, HORMAD1) induce DNA double-strand breaks inappropriately in cancer cells [4] [6].
  • Apoptosis Resistance: GAGE-7 exhibits anti-apoptotic properties, enhancing tumor cell survival [6].
  • Therapy Resistance: SSX2 and MAGE-C1 contribute to microtubule inhibitor resistance [4] [9].
  • Epigenetic Regulation: CTAs are silenced in somatic cells via promoter DNA hypermethylation and repressive histone marks. Tumor hypomethylation (often via DNMT inhibition) reactivates CTA expression, linking them to epigenetic dysregulation in carcinogenesis [1] [4].

Table 2: Functional Roles of Key CTAs in Germ Cells and Cancer

Biological ProcessGerm Cell FunctionTumorigenic RoleKey CTAs Involved
ProliferationSpermatogonial self-renewalUncontrolled growthMAGE-A, SSX2, NY-ESO-1
Differentiation BlockMaintain pluripotencyDedifferentiation, stemnessPRAME, MAGE-A1
DNA Repair/InstabilityMeiotic recombinationSomatic mutations, aneuploidySPO11, HORMAD1, SCP1
SurvivalProtection from apoptosis in testisChemoresistanceGAGE family, MAGE-C1
Motility/InvasionGerm cell migrationMetastasisCT45, NY-ESO-1-associated

NY-ESO-1 as a Prototypical CTA: Structural and Functional Overview

NY-ESO-1 (CTAG1B) stands as the most immunogenic and extensively studied CTA. Identified via SEREX from an esophageal squamous cell carcinoma patient [3] [5] [9], it exemplifies CTA biology and therapeutic potential.

  • Genomic Organization and Structure:
  • Encoded by the CTAG1B gene at Xq28, spanning ~1.7 kb with 3 exons [3].
  • The 180-amino acid protein (18 kDa) features:
  • A glycine-rich N-terminal domain.
  • A hydrophobic C-terminal domain containing a conserved Pcc1p homology domain (shared with yeast transcription factor Pcc1p) implicated in cell cycle regulation [7] [9].
  • Forms homopolymers and interacts with MAGE-C1, potentially forming functional complexes in cancer cells [7] [9].
  • Expression Pattern:
  • Normal Tissues: Restricted to fetal oogonia/spermatogonia, adult testicular germ cells (spermatogonia/primary spermatocytes), and placenta. Notably absent from somatic tissues [3] [7].
  • Cancer Tissues: Expressed in 20–50% of diverse malignancies: synovial sarcoma (80%), myxoid liposarcoma (90%), neuroblastoma (82%), melanoma (46%), ovarian cancer (43%), esophageal cancer (33%), bladder cancer (35%), and subsets of lung, breast, and prostate cancers [5] [7] [9].
  • Immunodominant Epitopes:
  • NY-ESO-1 harbors multiple HLA class I/II-restricted epitopes. Among HLA-A*02:01-restricted peptides, NY-ESO-1(157–165) (SLLMWITQC) and NY-ESO-1(157–167) (SLLMWITQCFL) are dominant CD8+ T-cell targets [2] [7] [9].
  • NY-ESO-1(127–136), while less dominant than the 157–165 epitope, contributes to the broader immunogenic landscape and has been identified in immunopeptidomics screens [2] [9]. Its precise sequence and binding affinity are under ongoing investigation to optimize vaccine design.

Table 3: HLA-A02:01-Restricted Immunogenic Peptides of NY-ESO-1*

Peptide SequencePositionRelative ImmunogenicityStructural FeaturesReference
SLLMWITQC157–165High (dominant)C-terminal cysteine anchors HLA-A2 F-pocket [2] [9]
SLLMWITQCFL157–167ModerateHydrophobic C-terminus; prone to oxidation [2] [7]
QLSLLMWIT127–136Lower (subdominant)Requires further characterization [9]
MPFATPMEA92–100LowN/A [7]

NY-ESO-1’s functional role remains partially elusive. Its nuclear localization in stem cells versus cytoplasmic expression in cancers suggests context-dependent roles. Evidence links it to:

  • Stemness Maintenance: Upregulated in cancer stem cells (e.g., gliomas) and downregulated upon differentiation [7].
  • Transcriptional Regulation: The Pcc1p domain suggests possible involvement in chromatin remodeling or cell cycle control [9].
  • Therapeutic Vulnerability: Its immunogenicity and cancer-specificity make NY-ESO-1(127–136) and other epitopes prime candidates for vaccines, adoptive T-cell therapy (TCR-engineered T-cells), and combinatorial regimens with checkpoint inhibitors [5] [7] [9].

The focused study of NY-ESO-1(127–136) epitope exemplifies efforts to harness CTAs’ unique biology for precision immunotherapy. Its optimization—through structural modification to enhance HLA binding or stability—represents an active frontier in translational cancer immunology [2] [9].

Properties

Product Name

Cancer/testis antigen 1 (127-136)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.